molecular formula C15H14ClNO B2721390 2-chloro-N-(2-phenylphenyl)propanamide CAS No. 554439-47-3

2-chloro-N-(2-phenylphenyl)propanamide

Cat. No. B2721390
CAS RN: 554439-47-3
M. Wt: 259.73
InChI Key: ZLPYSTJIWAFJDP-UHFFFAOYSA-N
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Description

2-chloro-N-(2-phenylphenyl)propanamide is a chemical compound with the CAS Number: 554439-47-3 . It has a molecular weight of 259.73 . The IUPAC name for this compound is N-[1,1’-biphenyl]-2-yl-2-chloropropanamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H14ClNO/c1-11(16)15(18)17-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-11H,1H3,(H,17,18) . This indicates that the molecule consists of a 2-chloropropanamide group attached to a 2-phenylphenyl group .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is room temperature .

Safety and Hazards

The safety information available indicates that 2-chloro-N-(2-phenylphenyl)propanamide has GHS05 and GHS07 pictograms, indicating that it may cause eye damage and may be harmful if swallowed . The signal word is "Danger" . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

2-chloro-N-(2-phenylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-11(16)15(18)17-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-11H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPYSTJIWAFJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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